4-(4-Aminophenyl)butan-1-OL
Overview
Description
4-(4-Aminophenyl)butan-1-ol is a chemical compound with the CAS Number: 91251-45-5 . It has a molecular weight of 165.24 and its IUPAC name is 4-(4-aminophenyl)-1-butanol . This compound is mainly used in personal-care products, preparation of water-soluble cationic flocculants, and ion exchange resins as well as in the preparation of beta-lactam antibiotics .
Molecular Structure Analysis
The InChI code for 4-(4-Aminophenyl)butan-1-ol is 1S/C10H15NO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7,12H,1-3,8,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Rearrangement via Azetidinium Cation Intermediate
In the study of rearrangement reactions, 4-amino-4-phenyl-butan-2-ol is treated with mesyl chloride, leading to a 1,3 rearrangement via an azetidinium cation intermediate. This rearrangement proceeds via a double inversion of stereocentres at positions 1 and 3, indicating its potential utility in synthetic chemistry (Blakemore, Chiva, & Thistlethwaite, 2011).
Synthesis of Radiolabelled Antagonists
4-(4-Aminophenyl)butan-1-OL derivatives have been synthesized for use as radiolabelled antagonists. These compounds, such as [3H]-labelled 4-[ethyl[2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]-2,3-[3H]-butan-1-ol, serve as high-affinity antagonists for the corticotropin-releasing hormone type 1 receptor. They offer a stable and receptor-selective alternative for labelling in cell-based binding assays (Hiebel et al., 2006).
Antituberculosis Activity
4-Dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols, related to 4-(4-Aminophenyl)butan-1-OL, have shown significant antituberculosis activity. One compound, (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, is in the final stages of clinical trials for its application in treating tuberculosis (Omel’kov, Fedorov, & Stepanov, 2019).
Analgesic and Anti-inflammatory Properties
The compound 4-dialkylamino-1-(5-substituted or unsubstituted 1-phenyl-1H-pyrazol-4-yl)butan-1-ols, a derivative of 4-(4-Aminophenyl)butan-1-OL, has been studied for its potential analgesic and anti-inflammatory properties. Some derivatives showed significant analgesic activity and strong platelet anti-aggregating properties (Menozzi et al., 2000).
Chiral Building Block Applications
Methioninol, a derivative of 4-(4-Aminophenyl)butan-1-OL, has been used as a chiral building block in organic synthesis. The transformation of these compounds proceeds under partial inversion, demonstrating their utility in stereoselective synthesis (Dehmlow & Westerheide, 1992).
Safety And Hazards
properties
IUPAC Name |
4-(4-aminophenyl)butan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7,12H,1-3,8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOVFJVXRISZEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566862 | |
Record name | 4-(4-Aminophenyl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminophenyl)butan-1-OL | |
CAS RN |
91251-45-5 | |
Record name | 4-(4-Aminophenyl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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